molecular formula C16H14ClFO B1327446 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-10-3

2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No. B1327446
CAS RN: 898769-10-3
M. Wt: 276.73 g/mol
InChI Key: NILUSXMMRJECEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is a specialized organic molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds which can help infer some of the properties and characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated acetophenones with aldehydes in the presence of a base. For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Another synthesis route for a fluorinated propiophenone derivative is reported to start from o-tolidine, leading to a product with high yield and purity . These methods suggest that the synthesis of this compound could potentially be carried out through similar pathways, with appropriate substitutions to include the 4-methylphenyl group.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structure of a related compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been described, and its vibrational wavenumbers have been calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods . The geometrical parameters obtained from these studies are consistent with the experimental data, which implies that a similar approach could be used to determine the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular orbital studies. The HOMO-LUMO analysis indicates an electron density transfer between different parts of the molecule, which can affect its reactivity . The presence of electron-withdrawing and electron-donating groups, such as chloro, fluoro, and methyl groups, can influence the chemical behavior of the compound in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms contributes to the polarity and potential intermolecular interactions. The first hyperpolarizability of a related compound suggests non-linear optical (NLO) properties, which are significantly higher than those of standard NLO materials like urea . The organotin esters of a related fluorinated phenyl propenoic acid have been synthesized and characterized, showing different geometries around the tin atom and biological activities . These findings suggest that this compound could also exhibit interesting optical properties and biological activities, which would be worth investigating.

Scientific Research Applications

Copolymer Synthesis

The compound 2'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone is utilized in the synthesis of novel copolymers. These copolymers, formed through the reaction with styrene, have applications in materials science due to their unique structural and thermal properties. For instance, a study demonstrated the preparation of trisubstituted ethylenes and their copolymerization with styrene, revealing the potential of these compounds in creating materials with high glass transition temperatures and substantial decrease in chain mobility, attributed to the high dipolar character of the copolymers (Kim et al., 1999).

Polymerization and Material Properties

The research also extends to the polymerization and analysis of material properties of copolymers involving this compound. For example, studies have focused on the decomposition and thermal stability of these copolymers, which is significant in assessing their suitability for high-temperature applications. The copolymers exhibit a two-step decomposition process in a nitrogen atmosphere, which is crucial for understanding their thermal stability (Savittieri et al., 2022).

Structural Analysis

In-depth structural analysis of molecules related to this compound has been conducted to understand their molecular geometry and intermolecular interactions. This research is vital for developing new materials with specific properties. For instance, studies on substituted chalcones related to this compound help in understanding the molecular packing and interactions, which is fundamental in designing molecules for specific functions (Chopra et al., 2007).

Chemical Reactivity and Synthesis

The compound is also a key focus in the synthesis and characterization of other chemical entities, contributing to the field of organic chemistry. The understanding of its reactivity and interactions with other compounds aids in the development of new synthetic routes and materials. This aspect is exemplified in studies that explore the synthesis and characterization of novel molecules derived from this compound, providing insights into their chemical reactivity and potential applications (Xiao et al., 2003).

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-methylphenyl)propiophenone is not well-documented in the literature .

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(18)10-15(14)17/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILUSXMMRJECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644141
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-10-3
Record name 1-(2-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.